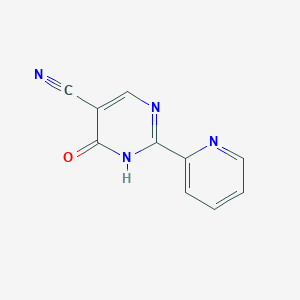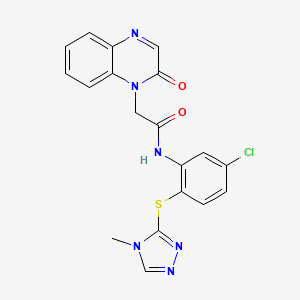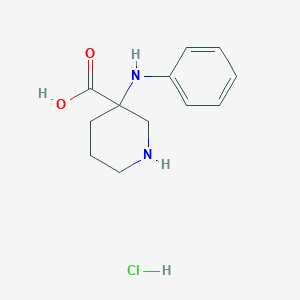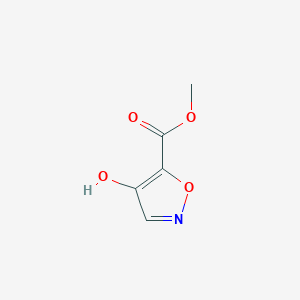
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of active methylenes or substituted methyl acrylate with nitrogen-containing precursors such as amidines or thiourea. These reactions can be carried out in water or other organic solvents . Another method involves the use of the Vilsmeier–Haack reagent, which is versatile in formylating various heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more reduced form of the compound.
Aplicaciones Científicas De Investigación
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinone: Another nitrogen-containing heterocycle with similar structural properties.
Pyridin-2-yl derivatives: Compounds that share the pyridine ring structure.
Uniqueness
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to specific targets and increase its versatility in various applications .
Propiedades
Fórmula molecular |
C10H6N4O |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-6-13-9(14-10(7)15)8-3-1-2-4-12-8/h1-4,6H,(H,13,14,15) |
Clave InChI |
XKHPZDRSNWBIRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)

![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)







![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)


